molecular formula C17H12N4O2 B12752509 1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one CAS No. 84640-83-5

1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one

Cat. No.: B12752509
CAS No.: 84640-83-5
M. Wt: 304.30 g/mol
InChI Key: ILQQJDVXWJOXFF-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one is a complex organic compound that belongs to the class of indolin-2-one derivatives. This compound is characterized by the presence of an indolin-2-one core, which is substituted with a methyl group at the 1-position and a 5-phenyl-1,3,4-oxadiazol-2-ylimino group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of 1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and antioxidant agent. .

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound has been explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one involves its interaction with various molecular targets and pathways. The compound has been shown to:

Properties

CAS No.

84640-83-5

Molecular Formula

C17H12N4O2

Molecular Weight

304.30 g/mol

IUPAC Name

(3E)-1-methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]indol-2-one

InChI

InChI=1S/C17H12N4O2/c1-21-13-10-6-5-9-12(13)14(16(21)22)18-17-20-19-15(23-17)11-7-3-2-4-8-11/h2-10H,1H3/b18-14+

InChI Key

ILQQJDVXWJOXFF-NBVRZTHBSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=N\C3=NN=C(O3)C4=CC=CC=C4)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=NC3=NN=C(O3)C4=CC=CC=C4)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.